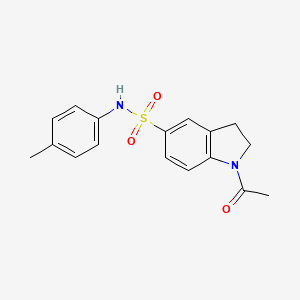
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide
描述
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as PPARδ agonists, which are known to improve lipid metabolism, reduce inflammation, and enhance endurance performance. Despite its potential therapeutic benefits, the drug has been banned by the World Anti-Doping Agency due to its performance-enhancing effects.
作用机制
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved metabolic function and endurance performance.
Biochemical and Physiological Effects:
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and enhanced endurance performance. These effects are mediated by the activation of PPARδ and its downstream signaling pathways. However, the drug also has potential adverse effects, including liver toxicity and cancer risk.
实验室实验的优点和局限性
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide has several advantages for laboratory experiments, including its well-defined mechanism of action, its ability to improve metabolic function and endurance performance, and its potential therapeutic applications. However, its use in laboratory experiments is limited by safety concerns and the risk of adverse effects, which may affect the validity and reliability of the results.
未来方向
There are several future directions for research on 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide, including the development of safer and more effective PPARδ agonists, the investigation of its potential therapeutic applications in humans, and the exploration of its effects on other physiological systems, such as the immune system and the nervous system. Additionally, further research is needed to understand the long-term effects of 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide on health and performance, as well as its potential risks and benefits for athletes and non-athletes alike.
In conclusion, 1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide is a synthetic drug with potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Its mechanism of action involves the activation of PPARδ, leading to improved metabolic function and endurance performance. However, its use is limited by safety concerns and the risk of adverse effects. Further research is needed to explore its potential therapeutic benefits and risks, as well as its effects on other physiological systems.
科学研究应用
1-acetyl-N-(4-methylphenyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. Several preclinical studies have demonstrated its ability to improve lipid metabolism, reduce inflammation, and enhance endurance performance. However, its use in humans is limited due to safety concerns and the risk of adverse effects.
属性
IUPAC Name |
1-acetyl-N-(4-methylphenyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-5-15(6-4-12)18-23(21,22)16-7-8-17-14(11-16)9-10-19(17)13(2)20/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGTELIHIFUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
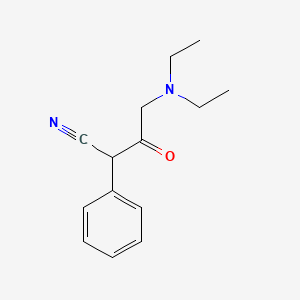
![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
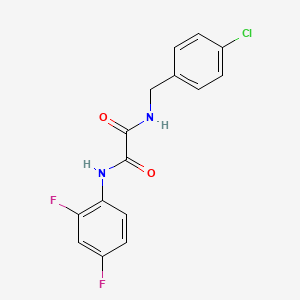
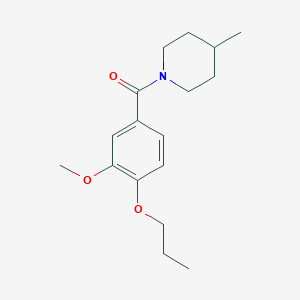
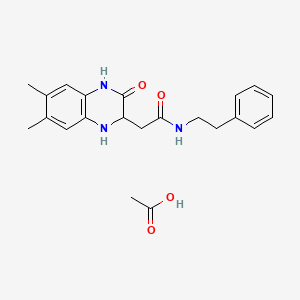
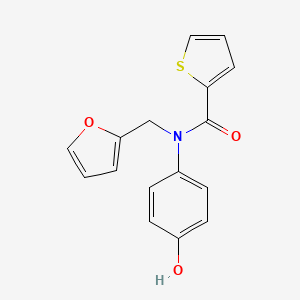
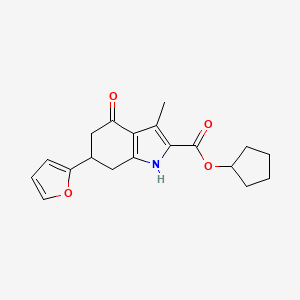
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)